- Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996,
Cas no 91103-47-8 (Boc-D-Ala-OMe)

Boc-D-Ala-OMe structure
Nombre del producto:Boc-D-Ala-OMe
Número CAS:91103-47-8
MF:C9H17NO4
Megavatios:203.23558306694
MDL:MFCD00191865
CID:803290
PubChem ID:24865949
Boc-D-Ala-OMe Propiedades químicas y físicas
Nombre e identificación
-
- BOC-D-Alanine methyl ester
- Boc-D-Ala-OMe
- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- D-Boc alanine methyl ester
- Methyl (R)-2-(tert-butoxycarbonylamino)propanoate
- N-(tert-Butoxycarbonyl)-D-alanine methyl ester
- (R)-methyl 2-(tert-butoxycarbonylamino)propanoate
- METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
- EN300-6731804
- 91103-47-8
- Q-101551
- MFCD00191865
- N-Boc-L-alanine Methyl Ester
- N-t-Boc-D-alanine methyl ester
- N-(tert-butyloxycarbonyl)-D-alanine methyl ester
- Boc-D-Ala-OMe, 99%
- SCHEMBL2380555
- Q-101539
- methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
- DTXSID20348471
- BDBM36051
- DS-15361
- GJDICGOCZGRDFM-ZCFIWIBFSA-N
- D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- Methyl (tert-butoxycarbonyl)-D-alaninate
- FD21032
- J-300003
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)
- N-Boc-D-Alanine Methyl Ester
- AKOS016842905
- CS-W015460
-
- MDL: MFCD00191865
- Renchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
- Clave inchi: GJDICGOCZGRDFM-ZCFIWIBFSA-N
- Sonrisas: N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC
Atributos calculados
- Calidad precisa: 203.11600
- Masa isotópica única: 203.11575802g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 6
- Complejidad: 219
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Xlogp3: nothing
- Superficie del Polo topológico: 64.6Ų
- Recuento de constructos de variantes mutuas: 2
Propiedades experimentales
- Color / forma: solid
- Denso: 1.03 g/mL at 25 °C(lit.)
- Punto de fusión: 34-37 °C (lit.)
- Punto de ebullición: 277.8±23.0 ºC (760 Torr),
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: 1.4315 (estimate)
- Disolución: Slightly soluble (8.7 g/l) (25 º C),
- PSA: 64.63000
- Logp: 1.46350
- Actividad óptica: [α]20/D +45°, c = 1 in methanol
Boc-D-Ala-OMe Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Store at 4 ° C, better storage at -4 ° C
Boc-D-Ala-OMe PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB446711-10 g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |
91103-47-8 | 10g |
€102.70 | 2023-07-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B61110-25g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate |
91103-47-8 | 97% | 25g |
¥277.0 | 2022-04-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B136812-100g |
Boc-D-Ala-OMe |
91103-47-8 | 98% | 100g |
¥629.90 | 2023-09-04 | |
Enamine | EN300-6731804-0.25g |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
91103-47-8 | 95.0% | 0.25g |
$19.0 | 2025-03-13 | |
abcr | AB446711-5 g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |
91103-47-8 | 5g |
€86.40 | 2023-07-18 | ||
Fluorochem | 222227-5g |
Boc-D-Ala-OMe |
91103-47-8 | 95% | 5g |
£26.00 | 2022-02-28 | |
abcr | AB446711-100 g |
(R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe); . |
91103-47-8 | 100g |
€351.60 | 2023-07-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B860356-1g |
Boc-D-Alanine Methyl Ester |
91103-47-8 | ≥97% | 1g |
¥63.00 | 2022-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH266-5g |
Boc-D-Ala-OMe |
91103-47-8 | 97% | 5g |
155.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JH266-20g |
Boc-D-Ala-OMe |
91103-47-8 | 97% | 20g |
389.0CNY | 2021-08-04 |
Boc-D-Ala-OMe Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Triethylamine Solvents: Methanol , Dichloromethane ; rt → 0 °C; 0 °C → rt; overnight, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Referencia
- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation EquivalentJournal of Organic Chemistry, 1998, 63(7), 2371-2374,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 10 h, pH 8, 35 °C
Referencia
- Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002Catalysis Communications, 2015, 60, 134-137,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Periodic acid Solvents: Diethyl ether
1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
1.2 Reagents: Monosodium phosphate , Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile , Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Referencia
- Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation EquivalentJournal of Organic Chemistry, 1998, 63(7), 2371-2374,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Methanol
Referencia
- Mild, efficient cleavage of arenesulfonamides by magnesium reductionChemical Communications (Cambridge), 1997, (11), 1017-1018,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- A Bronsted Acidic Deep Eutectic Solvent for N-Boc DeprotectionCatalysts, 2022, 12(11),,
Synthetic Routes 7
Condiciones de reacción
1.1 Solvents: Diethyl ether , Methanol , Benzene ; rt; 1 h, rt
Referencia
- Design, synthesis and anticancer mechanistic studies of linked azolesMedChemComm, 2015, 6(2), 300-305,
Boc-D-Ala-OMe Raw materials
- D-Alanine
- N-tert-Butoxycarbonyl-D-alanine
- D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-N-[(4-methylphenyl)sulfonyl]-, ethylester
- D-Alanine, N-(acetyloxy)-N-(phenylmethyl)-, methyl ester
- Di-tert-butyl dicarbonate
- Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- methyl (2R)-2-aminopropanoate
- (diazomethyl)trimethylsilane
Boc-D-Ala-OMe Preparation Products
Boc-D-Ala-OMe Literatura relevante
-
1. Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-onesSteven D. Bull,Stephen G. Davies,Simon Jones,Hitesh J. Sanganee J. Chem. Soc. Perkin Trans. 1 1999 387
-
Andrea Vescovi,Andrea Knoll,Ulrich Koert Org. Biomol. Chem. 2003 1 2983
-
Barthélémy Nyasse,Leif Grehn,Ulf Ragnarsson reduction. Barthélémy Nyasse Leif Grehn Ulf Ragnarsson Chem. Commun. 1997 1017
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91103-47-8)Boc-D-Ala-OMe

Pureza:99%
Cantidad:500g
Precio ($):278.0